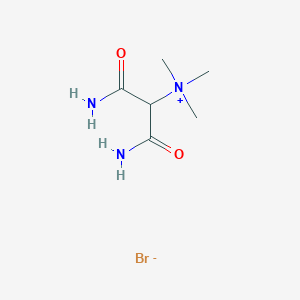![molecular formula C9H20LiP B14511189 Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- CAS No. 64065-07-2](/img/structure/B14511189.png)
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is a compound that features a lithium atom bonded to a phosphine ligand The phosphine ligand is characterized by the presence of two tert-butyl groups attached to a phosphino group, which is further bonded to a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- typically involves the reaction of a halogenophosphine with an organolithium reagent. One common method is the in situ lithiation of a pre-designed organic precursor by halogen-lithium exchange . This approach is widely used due to its efficiency and versatility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine ligand can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium reagents, and oxidizing or reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved include transition metal complexes and organometallic intermediates, which are crucial in many catalytic cycles .
類似化合物との比較
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: A similar compound with two tert-butyl groups attached to a phosphine group.
Di-tert-butylphosphine: Another related compound with similar structural features.
Uniqueness
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is unique due to the presence of the lithium atom, which imparts distinct reactivity and coordination properties compared to other similar phosphine compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
特性
CAS番号 |
64065-07-2 |
|---|---|
分子式 |
C9H20LiP |
分子量 |
166.2 g/mol |
IUPAC名 |
lithium;ditert-butyl(methanidyl)phosphane |
InChI |
InChI=1S/C9H20P.Li/c1-8(2,3)10(7)9(4,5)6;/h7H2,1-6H3;/q-1;+1 |
InChIキー |
GKEDFFLJXSCVOI-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)P([CH2-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
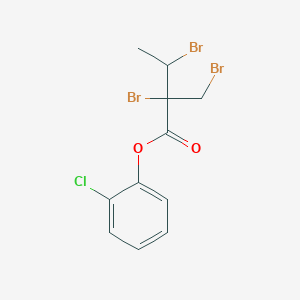
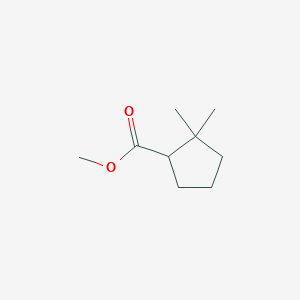
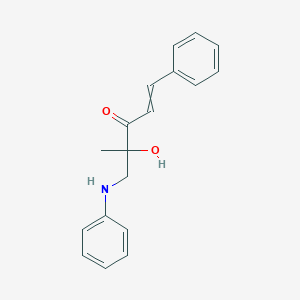
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
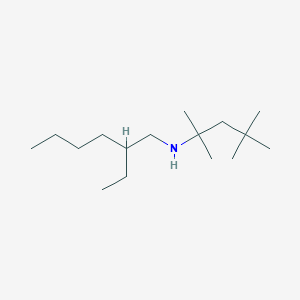
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)

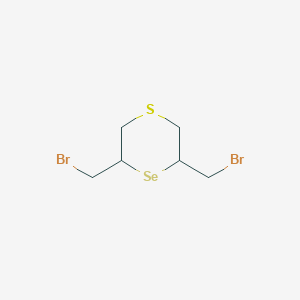

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
